molecular formula C18H19BrO3 B8159551 tert-Butyl 5-(benzyloxy)-2-bromobenzoate

tert-Butyl 5-(benzyloxy)-2-bromobenzoate

Cat. No.: B8159551
M. Wt: 363.2 g/mol
InChI Key: WYGZJNWEZMSQSW-UHFFFAOYSA-N
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Description

tert-Butyl 5-(benzyloxy)-2-bromobenzoate: is an organic compound that features a tert-butyl ester group, a benzyloxy group, and a bromine atom attached to a benzene ring. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 5-hydroxy-2-bromobenzoic acid.

    Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid to form tert-butyl 5-hydroxy-2-bromobenzoate.

    Benzylation: The hydroxyl group is then benzylated using benzyl bromide and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Substitution: 5-(benzyloxy)-2-methoxybenzoate.

    Oxidation: 5-(benzyloxy)-2-bromobenzaldehyde.

    Reduction: 5-(benzyloxy)-2-bromobenzyl alcohol.

    Hydrolysis: 5-(benzyloxy)-2-bromobenzoic acid.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms involving ester and ether groups.

Biology and Medicine:

  • Potential use in the development of pharmaceutical compounds due to its structural features.
  • Studied for its interactions with biological molecules and potential bioactivity.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Investigated for its potential use in the development of new polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl 5-(benzyloxy)-2-bromobenzoate in chemical reactions involves the reactivity of its functional groups:

    Ester Group: Can undergo nucleophilic attack leading to hydrolysis or transesterification.

    Benzyloxy Group: Can participate in oxidation and reduction reactions.

    Bromine Atom: Can be displaced in nucleophilic substitution reactions.

Comparison with Similar Compounds

    tert-Butyl 5-hydroxy-2-bromobenzoate: Lacks the benzyloxy group, making it less versatile in certain reactions.

    tert-Butyl 5-(benzyloxy)-2-chlorobenzoate: Contains a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.

    tert-Butyl 5-(benzyloxy)-2-iodobenzoate: Contains an iodine atom, which is more reactive in nucleophilic substitution reactions compared to bromine.

Uniqueness:

  • The presence of both the benzyloxy and tert-butyl ester groups in tert-butyl 5-(benzyloxy)-2-bromobenzoate provides a unique combination of reactivity and stability.
  • The bromine atom offers a balance between reactivity and selectivity in substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 2-bromo-5-phenylmethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrO3/c1-18(2,3)22-17(20)15-11-14(9-10-16(15)19)21-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGZJNWEZMSQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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